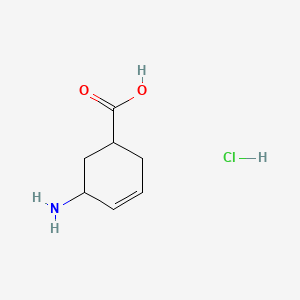

5-Aminocyclohex-3-ene-1-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

5-aminocyclohex-3-ene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1,3,5-6H,2,4,8H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLMXPJBQHOJLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(CC1C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: Medicine: The compound is being investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects. Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 5-Aminocyclohex-3-ene-1-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the observed effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 5-Aminocyclohex-3-ene-1-carboxylic acid hydrochloride

- Molecular Formula: C₇H₁₂ClNO₂

- Molecular Weight : 177.63 g/mol

- CAS Number : 2137725-03-0

Structural Features: This compound consists of a cyclohexene ring with an amino (-NH₂) group at position 5 and a carboxylic acid (-COOH) group at position 1. The hydrochloride salt enhances its solubility in polar solvents and stabilizes the zwitterionic form.

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key parameters of this compound with analogous cyclohexane/cyclohexene derivatives:

Key Observations :

- Substituent Position: The amino group at position 5 distinguishes it from trans-2-amino-1-cyclohexanecarboxylic acid, where steric and electronic effects may alter solubility or biological interactions .

Pharmacological and Chemical Behavior

- Enzyme Inhibition: Hydrochloride salts like butenafine hydrochloride (IC₅₀ ~1.5 µM for SARS-CoV-2 3CLpro) demonstrate the role of protonated amines in enhancing target binding . The target compound’s amino group may similarly participate in hydrogen bonding or ionic interactions.

- Acid Stability : Hydrochloride salts generally improve stability in acidic environments (e.g., nicardipine hydrochloride retains >90% integrity under gastric conditions) . The unsaturated ring in the target compound may confer unique degradation pathways compared to saturated analogs.

- Synthetic Accessibility: lists rac-(1S,5R)-5-aminocyclohex-3-ene-1-carboxylic acid hydrochloride as a building block, suggesting feasible synthesis routes for stereoisomeric variants .

Biological Activity

5-Aminocyclohex-3-ene-1-carboxylic acid hydrochloride, also known as rac-methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride, is a compound that has garnered interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexene ring with an amino group and a carboxylic acid moiety. Its unique stereochemistry, particularly the (1R,5S) configuration, plays a significant role in its biological interactions. The hydrochloride salt form enhances solubility and stability, making it suitable for various pharmacological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest moderate antimicrobial properties, potentially useful in treating infections .

- Cardiovascular Effects : The compound may selectively interact with pulmonary receptors, indicating potential applications in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

- Neurotransmitter Regulation : There is evidence suggesting that this compound might influence neurotransmitter systems, although further investigation is required to elucidate these mechanisms .

The biological effects of this compound are thought to involve several pathways:

- Receptor Binding : The compound may modulate pathways through receptor interactions, particularly with soluble guanylate cyclases and nitric oxide signaling pathways, which are crucial for cardiovascular function .

- Metabolic Pathways : Its structural similarity to other amino acids suggests a role in metabolic processes, potentially influencing amino acid metabolism and neurotransmitter regulation .

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of the compound found that it exhibited moderate activity against various pathogens. The presence of a quaternary ammonium moiety contributed to its antimicrobial effects, although the exact mechanisms remain under exploration .

Study 2: Respiratory Applications

In a pharmacological study focusing on respiratory diseases, this compound was shown to have selective action on pulmonary receptors. This suggests potential therapeutic benefits for patients suffering from asthma or COPD .

Study 3: Neurotransmitter Influence

Preliminary data from research into neurotransmitter systems indicated that the compound might affect neurotransmitter release or receptor sensitivity. However, detailed mechanisms are yet to be fully characterized .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Aminocyclohexane-1-carboxylic acid | Lacks methyl ester; involved in protein synthesis | Limited antimicrobial activity |

| Methyl 5-hydroxycyclohexane-1-carboxylate | Hydroxy group addition; potential antioxidant properties | Moderate antioxidant effects |

| 5-Aminotetrahydroquinoline derivatives | Exhibits similar biological activities | Used in cardiovascular treatments |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-Aminocyclohex-3-ene-1-carboxylic acid hydrochloride in laboratory settings?

- Methodological Answer : The synthesis typically involves two stages: (1) Formation of the free amine via reaction of the cyclohexene precursor with ammonia or a primary amine under high-pressure conditions, and (2) Hydrochloride salt formation by treating the free amine with concentrated hydrochloric acid (HCl). Purification is achieved through recrystallization or column chromatography. Reaction parameters (e.g., temperature, pressure) must be tightly controlled to avoid side products .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the cyclohexene backbone and amine/carboxylic acid functional groups. Infrared (IR) spectroscopy identifies carboxylic acid O-H and N-H stretches. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and chloride adduct formation. X-ray crystallography may resolve stereochemical ambiguities if crystalline samples are obtained .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store in airtight, light-protected containers at 2–8°C to minimize hydrolysis or oxidation. Use desiccants to prevent moisture absorption. During handling, wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation, as noted in safety protocols for structurally similar hydrochlorides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data across studies?

- Methodological Answer : Discrepancies may arise from impurities, stereoisomers, or hydration states. For example, lists mp >300°C for a related cyclohexane carboxylic acid derivative, but variations in ring substitution (e.g., trans-2 vs. trans-4 isomers) can alter thermal properties. Conduct differential scanning calorimetry (DSC) alongside HPLC purity assays (>98%) to correlate thermal behavior with sample purity .

Q. What strategies are recommended for minimizing stereochemical interference during synthetic modifications of the cyclohexene ring?

- Methodological Answer : Use chiral catalysts (e.g., Ru-BINAP complexes) to enforce enantioselectivity in amine functionalization. Monitor reaction progress via chiral HPLC to detect unintended epimerization. For diastereomer separation, employ preparative chromatography with polar stationary phases (e.g., silica gel modified with L-proline) .

Q. What advanced analytical approaches are suitable for identifying trace impurities in batches synthesized via novel routes?

- Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) detects low-abundance impurities (e.g., unreacted precursors or byproducts). Pair with 2D-NMR (e.g., HSQC, COSY) to structurally characterize unknowns. For quantification, use external calibration curves with reference standards of suspected impurities .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data in pharmacological studies?

- Methodological Answer : Discrepancies may stem from differing assay conditions (e.g., pH, solvent polarity). For example, notes that hydrochloride salts of similar amines exhibit altered solubility profiles, affecting bioavailability. Standardize assays using phosphate-buffered saline (PBS, pH 7.4) and include positive controls (e.g., known enzyme inhibitors) to normalize inter-study variability .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s stability under varying pH conditions?

- Methodological Answer : Include (1) a negative control (compound-free buffer), (2) positive controls (e.g., structurally stable hydrochlorides), and (3) time-point sampling (0h, 24h, 48h) to track degradation. Use UV-Vis spectroscopy to monitor absorbance shifts indicative of structural changes. Adjust ionic strength with NaCl to mimic physiological conditions .

Stereochemical and Isomeric Challenges

Q. How can computational modeling aid in predicting the compound’s reactivity or isomerization pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during ring-opening or isomerization. Molecular dynamics simulations predict solvent effects on conformational stability. Validate predictions with experimental Arrhenius plots of reaction rates at varying temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.